molecular formula C15H23NO2Si B027121 (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone CAS No. 149140-54-5

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone

Cat. No. B027121
M. Wt: 277.43 g/mol
InChI Key: FZWHCVWKYWKZHE-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone" involves complex organic reactions, where precision in the control of stereochemistry is critical. Techniques such as the application of metathesis reactions have been explored for the synthesis and transformations of functionalized β-amino acid derivatives, providing pathways to azetidinone compounds with specific configurations (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of azetidinones, including compounds related to (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone, have significant potential in antibacterial and antifungal applications. For example, Mohite and Bhaskar (2011) synthesized azetidinone derivatives that exhibited notable activity against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Mohite & Bhaskar, 2011). Similarly, Baruah et al. (2018) found that (R)-(-)-4-Phenyl-2 oxazolidinone based azetidinones exhibited superior antimicrobial properties compared to oxazolidinones, particularly against gram-positive and gram-negative bacteria (Baruah, Puzari, Sultana, & Barman, 2018).

Anti-Tubercular Agents

Azetidinone derivatives have also been explored for their anti-tubercular properties. Thomas, George, and Harindran (2014) focused on the development of novel azetidinone derivatives containing 1, 2, 4-triazole, which demonstrated good anti-tubercular activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).

Anticonvulsant and Antibacterial Properties

In the realm of neurological and infectious diseases, Rajasekaran and Murugesan (2006) synthesized novel azetidinones that showed promising anti-bacterial and anticonvulsant activities. This underscores the multifaceted potential of azetidinone derivatives in medicinal chemistry (Rajasekaran & Murugesan, 2006).

Synthesis and Characterization

The synthesis and characterization of azetidinone derivatives, including those related to (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone, have been a significant focus of research. Various studies have developed methodologies for synthesizing these compounds, exploring their chemical structures and potential applications. For instance, Bandini et al. (2000) presented a method for the synthesis of 3-halo-4-aryl-2-azetidinones, valuable intermediates in the synthesis of biologically active compounds (Bandini, Favi, Martelli, Panunzio, & Piersanti, 2000).

Eco-Friendly Synthesis Approaches

Khan (2014) highlighted an eco-friendly approach to the synthesis of azetidinones, emphasizing the importance of sustainable practices in chemical synthesis. This approach aims to maintain product purity while increasing yield, demonstrating a commitment to environmentally responsible chemical research (Khan, 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the use of this compound would largely depend on the results of ongoing research and development efforts. Given its unique structure, it could potentially be used in the synthesis of new materials or pharmaceuticals .

properties

IUPAC Name

(3R,4S)-4-phenyl-3-triethylsilyloxyazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWHCVWKYWKZHE-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445487
Record name (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone

CAS RN

149140-54-5
Record name (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.